molecular formula C21H40NaO7P B560275 1-Oleoyl lysophosphatidic acid sodium salt CAS No. 325465-93-8

1-Oleoyl lysophosphatidic acid sodium salt

Cat. No.: B560275
CAS No.: 325465-93-8
M. Wt: 458.5 g/mol
InChI Key: XGRLSUFHELJJAB-JGSYTFBMSA-M
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Mechanism of Action

Target of Action

1-Oleoyl lysophosphatidic acid sodium salt is an endogenous agonist of the lysophospholipid receptors LPA1 and LPA2 . These receptors play a crucial role in various biological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and calcium mobilization .

Mode of Action

The compound interacts with its targets, the LPA1 and LPA2 receptors, to exert its biological effects. It has been reported to inhibit the differentiation of neural stem cells (NSCs) into neurons . This suggests that the compound may play a role in neural development and function.

Biochemical Pathways

It is known that lysophosphatidic acid signals through multiple receptors to elevate cytosolic calcium concentration, evoke retraction, and promote cell survival . Additionally, it has been reported to increase SRE-driven β-galactosidase activity .

Pharmacokinetics

It is typically prepared in pbs, ph 72, at a concentration of up to approximately 4 mg/mL .

Result of Action

The action of this compound results in various molecular and cellular effects. It inhibits the differentiation of neural stem cells into neurons , suggesting a role in neural development. Additionally, it is involved in multiple biological activities such as smooth muscle contraction, platelet aggregation, cell proliferation, cell migration, and calcium mobilization .

Action Environment

It is known that the compound is typically prepared in pbs, ph 72 , suggesting that pH may play a role in its stability and efficacy.

Properties

IUPAC Name

sodium;[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-;/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRLSUFHELJJAB-JGSYTFBMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041061
Record name (2R)-2-Hydroxy-3-(phosphonooxy)propyl (9Z)-9-octadecenoate sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325465-93-8
Record name (2R)-2-Hydroxy-3-(phosphonooxy)propyl (9Z)-9-octadecenoate sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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